1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group and a trihydroindol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the formation of the trihydroindol core through a cyclization reaction under specific conditions, such as the presence of a strong acid or base and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. The conditions often involve solvents like methanol or dimethylformamide and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Oxadiazole Derivatives: These compounds also have a nitrophenyl group and show promising antimicrobial activity.
Uniqueness
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trihydroindol core is particularly noteworthy, as it provides a stable framework for further functionalization and derivatization .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-10-6-12-15(8-17(2,3)9-16(12)21)19(10)11-4-5-13(18)14(7-11)20(22)23/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFASLLAFMNABSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.